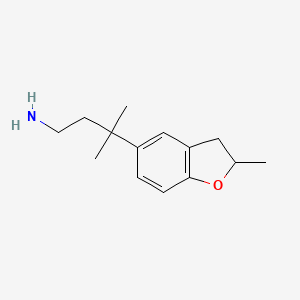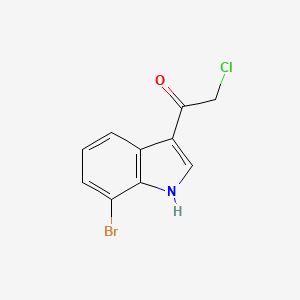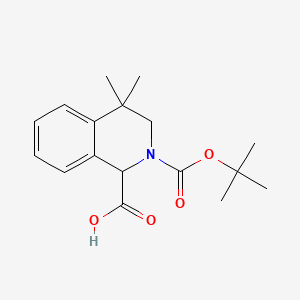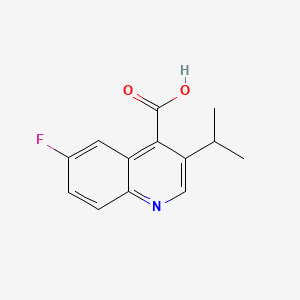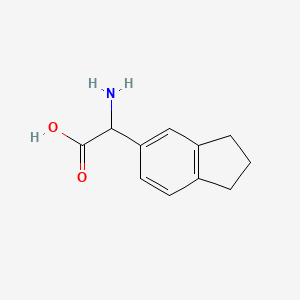
2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid typically involves the condensation of 2,3-dihydro-1H-indene-2-carbaldehyde with glycine. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired amino acid . The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The indane ring can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
The major products formed from these reactions include oximes, nitriles, reduced indane derivatives, and various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indane ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-2-(2,3-dihydro-1H-indene-2-yl)acetic acid
- 2-amino-2-(2,3-dihydro-1H-indene-3-yl)acetic acid
- 2-amino-2-(2,3-dihydro-1H-indene-4-yl)acetic acid
Uniqueness
2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid is unique due to the position of the amino group and the specific configuration of the indane ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and analogs .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-amino-2-(2,3-dihydro-1H-inden-5-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3,12H2,(H,13,14) |
InChI-Schlüssel |
LFPRHBPJZXNXQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


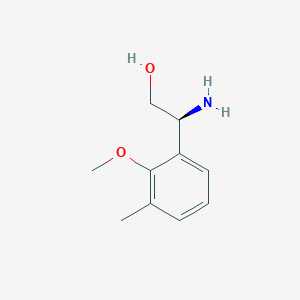
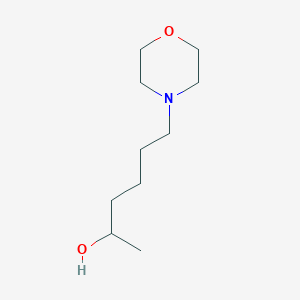
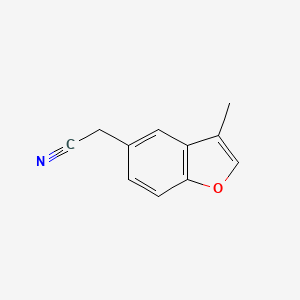
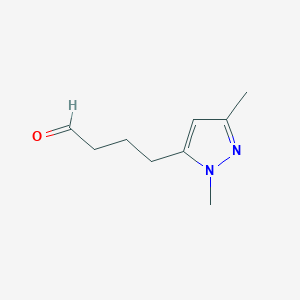
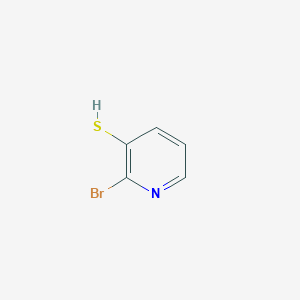

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
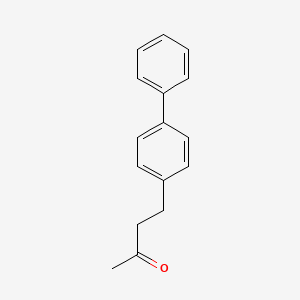
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
